Cas no 2103745-26-0 (4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid)

4-Amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid is a specialized organic compound featuring a pyrazole moiety linked to a butanoic acid backbone with an amino functional group. This structure offers versatility in synthetic applications, particularly in medicinal chemistry and drug development, where it may serve as a key intermediate or scaffold for bioactive molecules. The presence of both amino and carboxyl groups enhances its reactivity, enabling modifications for targeted molecular design. Its ethyl-substituted pyrazole ring contributes to stability and potential pharmacological relevance. The compound is suited for research applications requiring precise functionalization, making it valuable for exploring structure-activity relationships in heterocyclic chemistry.
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid structure
2103745-26-0 structure
商品名:4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
CAS番号:2103745-26-0
MF:C9H15N3O2
メガワット:197.234301805496
CID:5872496
PubChem ID:84774352

4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
    • EN300-1786887
    • 2103745-26-0
    • インチ: 1S/C9H15N3O2/c1-2-12-8(5-6-11-12)7(10)3-4-9(13)14/h5-7H,2-4,10H2,1H3,(H,13,14)
    • InChIKey: SMSWHFACQRWIGW-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC(C1=CC=NN1CC)N)=O

計算された属性

  • せいみつぶんしりょう: 197.116426730g/mol
  • どういたいしつりょう: 197.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3
  • トポロジー分子極性表面積: 81.1Ų

4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786887-5.0g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
5g
$4102.0 2023-06-02
Enamine
EN300-1786887-0.25g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
0.25g
$1300.0 2023-09-19
Enamine
EN300-1786887-2.5g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
2.5g
$2771.0 2023-09-19
Enamine
EN300-1786887-5g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
5g
$4102.0 2023-09-19
Enamine
EN300-1786887-0.1g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
0.1g
$1244.0 2023-09-19
Enamine
EN300-1786887-0.5g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
0.5g
$1357.0 2023-09-19
Enamine
EN300-1786887-1g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
1g
$1414.0 2023-09-19
Enamine
EN300-1786887-0.05g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
0.05g
$1188.0 2023-09-19
Enamine
EN300-1786887-1.0g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
1g
$1414.0 2023-06-02
Enamine
EN300-1786887-10g
4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid
2103745-26-0
10g
$6082.0 2023-09-19

4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid 関連文献

4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acidに関する追加情報

Introduction to 4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid (CAS No. 2103745-26-0)

4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2103745-26-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its amino and carboxylic acid functional groups, as well as the presence of a pyrazole ring, make it a versatile scaffold for further chemical modifications and biological evaluations.

The pyrazole moiety in 4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. Pyrazole derivatives are widely recognized for their role in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The presence of the 1-ethyl substituent on the pyrazole ring enhances the compound's solubility and bioavailability, making it more suitable for in vivo studies. Additionally, the butanoic acid side chain provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.

In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. 4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid has emerged as a promising candidate due to its unique structural characteristics. The compound's ability to interact with biological targets at multiple levels makes it an attractive molecule for medicinal chemists. For instance, studies have shown that pyrazole derivatives can modulate enzyme activity and receptor binding, which are critical mechanisms in drug action.

One of the most compelling aspects of 4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid is its potential in oncology research. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various cancer-related proteins. Preliminary virtual screening studies suggest that it may inhibit kinases and other enzymes involved in tumor growth and progression. These findings have prompted experimental validation through enzyme assays and cell-based assays, which have shown promising results.

The synthesis of 4-amino-4-(1-ethyl-1H-pyrazol-5-yl)butanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of ethyl acetoacetate with ethyl hydrazinate to form 1-etylethylhydrazine, which is then cyclized with formamide or another suitable reagent to yield 1-etylethylpyrazole. Subsequent functionalization steps introduce the amino group and the butanoic acid side chain, resulting in the final product. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to enhance efficiency and minimize side reactions.

The pharmacokinetic properties of 4-amino-4-(1-ethyl-H-pyrazol -5 -yl)butanoic acid are also of great interest. Studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Additionally, preliminary metabolic stability studies suggest that it may be susceptible to degradation by certain liver enzymes, which could impact its half-life in vivo. Understanding these pharmacokinetic parameters is crucial for designing effective dosing regimens and optimizing therapeutic outcomes.

In conclusion, 4-amino - 4 - ( 1 - ethyl - 1 H - pyrazol - 5 - yl ) butanoic acid (CAS No. 2103745 - 26 - 0 ) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in oncology and other therapeutic areas make it a valuable compound for further investigation. As research continues to uncover new insights into its mechanisms of action, this molecule is poised to play a crucial role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD